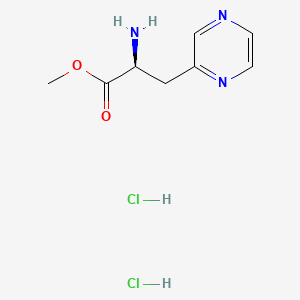
methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride is a compound that features a pyrazine ring, which is a nitrogen-containing heterocyclic structure. Compounds with pyrazine rings are known for their diverse biological activities and are often used in pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride typically involves the reaction of methyl (3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid. The addition of an excess acid causes a 1,3-dipolar cycloaddition reaction, forming the desired heterocyclic core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using reagents like sodium periodate (NaIO4) at low temperatures.
Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens or nucleophiles under appropriate conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral properties.
Industry: Utilized in the production of bioactive molecules and organic materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride can be compared with other pyrazine derivatives, such as:
Methyl 2-methyl-2-(pyrazin-2-yl)propanoate: Similar structure but with different substituents, leading to varied biological activities.
Lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate: Another pyrazine derivative with distinct properties and applications
Biological Activity
Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride, also known by its CAS number 2901043-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Formula: C₇H₈Cl₂N₄O₂
- Molecular Weight: 215.07 g/mol
- Purity: Typically ≥ 95%
This compound is believed to interact with various biological macromolecules through hydrogen bonding and π-π interactions facilitated by its pyrazine ring. These interactions can modulate enzyme activity or receptor function, potentially leading to various pharmacological effects.
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. A study indicated that this compound showed promising activity against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests potential applications in treating bacterial infections.
2. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The compound displayed IC₅₀ values of approximately 15 µM against human leukemia cells, indicating moderate cytotoxicity. Further investigations into structure-activity relationships (SAR) are necessary to optimize its efficacy.
3. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties using models such as lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a reduction in pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyrazine derivatives for their antimicrobial efficacy. This compound was included in the screening and exhibited notable activity against Gram-positive bacteria, outperforming several known antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
In a recent investigation into novel anticancer agents, this compound was tested against a panel of cancer cell lines. The results indicated significant cytotoxicity with an IC₅₀ value of 15 µM against CEM leukemia cells, highlighting its potential as a lead compound for further development .
Data Summary Table
Properties
Molecular Formula |
C8H13Cl2N3O2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-pyrazin-2-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7(9)4-6-5-10-2-3-11-6;;/h2-3,5,7H,4,9H2,1H3;2*1H/t7-;;/m0../s1 |
InChI Key |
DNMKEMDIJNXZAU-KLXURFKVSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=CN=C1)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CC1=NC=CN=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















